molecular formula C12H13NO B8331213 6,7,8,9-Tetrahydro-7-hydroxypyrido[1,2-a]indole

6,7,8,9-Tetrahydro-7-hydroxypyrido[1,2-a]indole

Cat. No. B8331213
M. Wt: 187.24 g/mol
InChI Key: PIIAZQCONRBYOY-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-7-hydroxypyrido[1,2-a]indole is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

6,7,8,9-tetrahydropyrido[1,2-a]indol-7-ol

InChI

InChI=1S/C12H13NO/c14-11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-4,7,11,14H,5-6,8H2

InChI Key

PIIAZQCONRBYOY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=CC=CC=C3N2CC1O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a cooled (0° C.) solution of 8,9-dihydropyrido[1,2-α]indol-7(6H)-one from Step 6 in MeOH (0.3 M) was added NaBH4 (1 equiv.) portionwise. After stirring for 1 h at 0° C., the reaction mixture was poured into an equal volume of saturated aqueous solution of NH4Cl and extracted (2×) with EtOAc. The combined organic layers were washed with brine, dried with MgSO4 and concentrated under vacuum. The residue was purified by column chromatography on silica gel using a CombiFlashRF (Teledyne ISCO) eluting with EtOAc/Hex (10:90 to 60:40) to give the title compound (98%) as a yellow solid.
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Yield
98%

Synthesis routes and methods II

Procedure details

To a cooled (0° C.) solution of the product of Step 5 (12 g) in 150 mL of MeOH was added 2 g of NaBH4. After stirring for 30 min at 0° C., 100 mL of saturated aqueous solution of NH4Cl was added and the mixture was extracted with EtOAc (500 mL). The extract was dried over Na2SO4 and filtered. The filtrate was concentrated to give the crude title compound which was used for next step without further purification. 1H NMR (500 MHz, acetone-d6) δ 7.46 (d, 1H), 7.30 (d, 1H), 7.07 (t, 1H), 7.00 (t, 1H), 6.15 (s, 1H), 4.40 (m, 1H), 4.25 (dd, 1H), 3.91 (dd, 1H), 3.20 (m, 1H), 2.46 (m, 1H), 2.10 (m, 1H). 2.00 (m, 1H).
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12 g
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150 mL
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2 g
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saturated aqueous solution
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Synthesis routes and methods III

Procedure details

190 mg of sodium borohydride were added to a stirred solution of 650 mg of 8,9-dihydropyrido[1,2-a]indol-7(6H)-one in 50 ml of methanol under a nitrogen atmosphere. The mixture was stirred and then poured into 100 ml of saturated ammonium chloride solution. The mixture was extracted with ethyl acetate and the combined extracts were dried and evaporated to give a solid. This was crystallized from diethyl ether/n-hexane and gave 500 mg of 6,7,8,9-tetrahydro-7-hydroxypyrido[1,2-a]indole of melting point 99°-100° C.
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190 mg
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650 mg
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50 mL
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100 mL
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